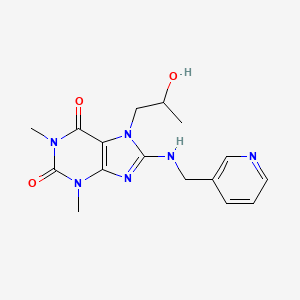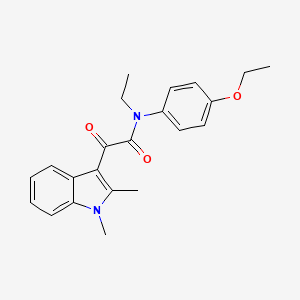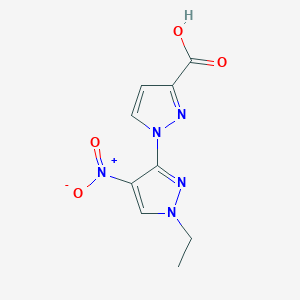
3-(2-(4-chlorophenyl)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(4-chlorophenyl)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide, also known as CNB-001, is a novel compound that has been studied for its potential therapeutic applications. CNB-001 is a benzofuran derivative that has been shown to have neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-(2-(4-chlorophenyl)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is not fully understood, but it is believed to act by modulating the activity of certain enzymes and proteins in the brain that are involved in the regulation of cell death and inflammation. 3-(2-(4-chlorophenyl)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has also been shown to increase the levels of certain neurotrophic factors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-(2-(4-chlorophenyl)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has been shown to have a number of biochemical and physiological effects in the brain. Studies have shown that 3-(2-(4-chlorophenyl)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide can reduce oxidative stress and inflammation, and protect against neuronal damage caused by various toxins and insults. 3-(2-(4-chlorophenyl)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(2-(4-chlorophenyl)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is its neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases. However, there are also some limitations to its use in lab experiments. For example, 3-(2-(4-chlorophenyl)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has a relatively short half-life and may be subject to rapid metabolism and clearance in vivo.
Future Directions
There are a number of future directions for research on 3-(2-(4-chlorophenyl)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide. One area of interest is the development of more potent and selective analogs of 3-(2-(4-chlorophenyl)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide that may have improved therapeutic properties. Another area of research is the identification of the specific enzymes and proteins that are modulated by 3-(2-(4-chlorophenyl)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide, which may provide insight into its mechanism of action. Finally, there is interest in exploring the potential use of 3-(2-(4-chlorophenyl)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide in combination with other drugs or therapies for the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of 3-(2-(4-chlorophenyl)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide involves a multi-step process that begins with the reaction of 4-chlorobenzylamine with 4-nitrobenzoyl chloride to form 4-nitrobenzoyl-4-chlorobenzylamine. This intermediate is then reacted with 2-(2-hydroxyphenyl)acetic acid to form 3-(2-(4-chlorophenyl)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide.
Scientific Research Applications
3-(2-(4-chlorophenyl)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 3-(2-(4-chlorophenyl)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3-[[2-(4-chlorophenyl)acetyl]amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O5/c24-15-7-5-14(6-8-15)13-20(28)26-21-18-3-1-2-4-19(18)32-22(21)23(29)25-16-9-11-17(12-10-16)27(30)31/h1-12H,13H2,(H,25,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIORMEQIBFWFIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-chlorophenyl)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Benzyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2855786.png)
![1-[3-(Trifluoromethyl)pyridin-2-yl]imidazolidine-2-thione](/img/structure/B2855788.png)





![(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/no-structure.png)
![7-[(4-chlorophenyl)methyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2855800.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2855804.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide](/img/structure/B2855805.png)
![3-{5-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2855806.png)

